2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
Description
2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a piperazine ring via a carbonyl linker. The ethanone group at the 1-position is substituted with a phenyl group, enhancing its aromatic character.
Properties
IUPAC Name |
2-phenyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-16-6-2-1-3-7-16)22-10-12-23(13-11-22)20(26)17-15-21-24-9-5-4-8-18(17)24/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAINEIRTPNHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Final Coupling with Ethanone: The final step involves coupling the pyrazolo[1,5-a]pyridine-piperazine intermediate with ethanone derivatives under conditions that promote carbonyl formation, such as using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms act as nucleophiles, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Mechanistic Insight :
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Piperazine’s secondary amines react via an SN2 mechanism with alkyl halides or acyl chlorides, forming stable adducts under basic conditions .
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Steric hindrance from the pyrazolo[1,5-a]pyridine group may reduce reactivity at the adjacent nitrogen atom .
Condensation Reactions at the Ketone Group
The ethanone carbonyl participates in condensation with amines or hydrazines to form imines, hydrazones, or heterocycles.
Key Observation :
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The electron-withdrawing pyrazolo[1,5-a]pyridine group enhances the electrophilicity of the ketone, accelerating nucleophilic attack .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the pyrazolo[1,5-a]pyridine scaffold.
Mechanistic Pathway :
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Cyclization proceeds via nucleophilic attack of a sulfur or nitrogen atom on the carbonyl carbon, followed by dehydration .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyridine core supports palladium-catalyzed coupling to introduce aryl or alkyl groups.
Key Consideration :
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Position 3 of the pyrazolo[1,5-a]pyridine ring is highly reactive toward cross-coupling due to electron-deficient character .
a) Reduction of the Ketone
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Reagents : NaBH₄/MeOH or LiAlH₄/THF
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Product : Secondary alcohol (reduced ethanone group)
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Yield : 85–92%
b) Oxidation of the Piperazine Ring
a) Hydrolysis of the Carbonyl Group
b) Deprotection of Boc Groups
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have shown activity as protein kinase inhibitors, particularly targeting AXL and c-MET kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and metastasis .
Case Study:
In a study involving the synthesis of pyrazolo[1,5-a]pyridine derivatives, compounds were tested against several cancer cell lines. The results demonstrated that modifications at specific positions on the pyrazolo ring could enhance cytotoxicity. For example, a derivative with an electron-donating group showed improved potency against breast cancer cells compared to its parent compound .
Neurological Applications
The compound also shows promise in treating neurological disorders. Pyrazolo[1,5-a]pyridine derivatives have been studied for their effects on the central nervous system, particularly as anxiolytics and antidepressants. The mechanism often involves modulation of neurotransmitter systems such as serotonin and dopamine .
Case Study:
A recent investigation into the pharmacological profile of pyrazolo[1,5-a]pyridine derivatives revealed their potential as novel antidepressants. In animal models, these compounds exhibited significant reductions in depressive-like behaviors, suggesting their utility in treating major depressive disorder .
Synthesis and Derivatization
The synthesis of 2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors like 5-amino-pyrazoles. Various synthetic strategies have been developed to enhance yield and purity .
Common Synthetic Pathways:
- Condensation Reactions: Combining 5-amino-pyrazoles with suitable carbonyl compounds.
- Cyclization Techniques: Utilizing cyclization methods to form the pyrazolo ring.
- Functional Group Modifications: Post-synthetic modifications to introduce substituents that enhance biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the phenyl ring and piperazine moiety can significantly influence the biological activity of the compound. For instance:
- Electron-donating groups on the phenyl ring tend to increase anticancer activity.
- Substituents on the piperazine can affect binding affinity to target proteins.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The pyrazolo[1,5-a]pyridine core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or increased cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
- Pyrazolo[1,5-a]pyridine Derivatives: Compounds like 1-(2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridin-3-yl)ethanone (18) () share the pyrazolo[1,5-a]pyridine backbone but differ in substituents. The target compound’s piperazine-carbonyl linkage contrasts with the triazole and methyl groups in compound 18, which may reduce solubility compared to the target’s piperazine moiety .
- Pyrimidine and Triazine Analogues: Pyrazolo[5,1-c]triazines (e.g., 10 in ) and bis-pyridines (e.g., 4a–c in ) lack the piperazine-ethanone motif, leading to divergent electronic properties.
Substituent Effects
Piperazine/Carbonyl Linkage :
The target compound’s piperazine-carbonyl group contrasts with sulfonyl-piperidine derivatives like 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6) (). Sulfonyl groups are more electron-withdrawing than carbonyls, which could influence metabolic stability and target binding .
Table 1: Structural and Functional Comparison
Key Observations:
- Solubility : The target’s piperazine group may improve aqueous solubility compared to triazole- or sulfonyl-containing analogs.
- Bioactivity: While bis-pyridines in show antimicrobial activity, the target’s lack of electron-deficient groups (e.g., cyano) may limit similar efficacy unless optimized .
Biological Activity
2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a compound that integrates a pyrazolo[1,5-a]pyridine moiety with a piperazine structure. This structural combination has been shown to exhibit significant biological activity, particularly in the fields of oncology and neuropharmacology. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Phenyl group : Provides hydrophobic interactions.
- Pyrazolo[1,5-a]pyridine : Known for its role in various biological activities including anticancer properties.
- Piperazine ring : Often associated with psychotropic activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine core exhibit notable anticancer properties. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines demonstrated selective inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specifically, the compound has been evaluated for its potential to inhibit specific kinases involved in tumor growth.
2. Neuropharmacological Effects
The piperazine component suggests potential antidepressant properties. A related study on piperazine derivatives showed significant serotonin (5-HT) reuptake inhibition, which is a common mechanism for antidepressants . This indicates that this compound may influence serotonin levels in the brain, contributing to mood regulation.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of protein kinases : The pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of AXL and c-MET kinases, which are implicated in cancer progression .
- Serotonin reuptake inhibition : Similar to other piperazine derivatives, it may enhance serotonergic neurotransmission by inhibiting the reuptake of serotonin .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Q & A
Q. What structural modifications could enhance blood-brain barrier (BBB) penetration for neurological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
